Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:
- A benzo[d]thiazole core substituted at position 2 with a 3,4-dimethoxybenzamido group.
- An ethyl ester moiety at position 4.
This compound is part of a broader class of benzothiazole-based molecules studied for their biological activities, including antimicrobial, analgesic, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-26-18(23)12-5-7-13-16(10-12)27-19(20-13)21-17(22)11-6-8-14(24-2)15(9-11)25-3/h5-10H,4H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWSZZVCREJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate (commonly referred to as EDBT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H18N2O5S
- Molecular Weight : 386.42 g/mol
- Purity : Typically 95%.
EDBT exhibits various biological activities, primarily attributed to its structural features. The presence of the benzothiazole moiety is known to enhance interactions with biological targets, including enzymes and receptors.
- Anticancer Activity : Research indicates that EDBT can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell survival and apoptosis is a focal point in its anticancer studies.
- Antimicrobial Properties : EDBT has shown effectiveness against a range of microbial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that EDBT may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, indicating potential use in treating inflammatory diseases.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that EDBT significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases.
- Antimicrobial Testing : A study evaluated EDBT's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising antimicrobial profile warranting further investigation.
- Anti-inflammatory Activity : In a murine model of acute inflammation, EDBT administration resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Antimicrobial | Disrupts cell membranes; inhibits metabolism | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the benzothiazole ring is critical for modulating biological activity. Key analogs include:
Key Observations :
Substituent Variations at Position 6
The 6-position often hosts ester or carboxylic acid groups, influencing solubility and metabolic stability:
Key Observations :
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